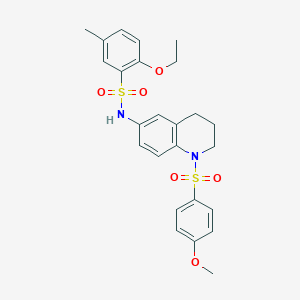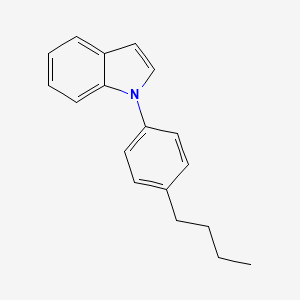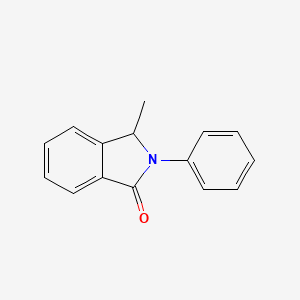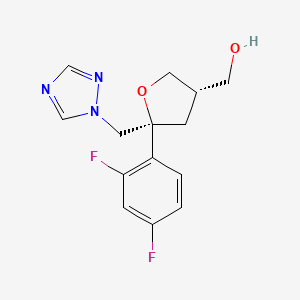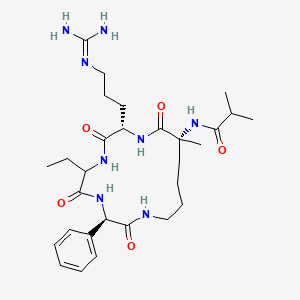
isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) is a synthetic peptide compound with a complex structure It is composed of several amino acids, including isobutyryl, D-alpha-methyl-lysine, arginine, DL-2-aminobutyric acid, and D-phenylglycine
Métodos De Preparación
The synthesis of isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the protection of amino acid functional groups, followed by coupling reactions to form peptide bonds. Common reagents used in these reactions include coupling agents like carbodiimides (e.g., DCC) and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The final deprotection step yields the desired peptide compound. Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds, breaking down the compound into its constituent amino acids.
Aplicaciones Científicas De Investigación
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical tool.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(1) can be compared with other similar peptide compounds, such as:
Isobutyryl-D-aMeLys(1)-Arg-Abu-D-Phg-(1): A closely related compound with a similar structure but different stereochemistry.
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(2): Another variant with a different amino acid sequence.
Isobutyryl-D-aMeLys(1)-Arg-DL-Abu-D-Phg-(3): A compound with additional modifications to the amino acid residues.
Propiedades
Fórmula molecular |
C29H46N8O5 |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
N-[(3R,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20?,21-,22+,29+/m0/s1 |
Clave InChI |
SILRGLDFBXVGOQ-HBIQCHECSA-N |
SMILES isomérico |
CCC1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
SMILES canónico |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




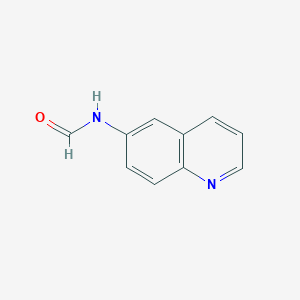

![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125819.png)

